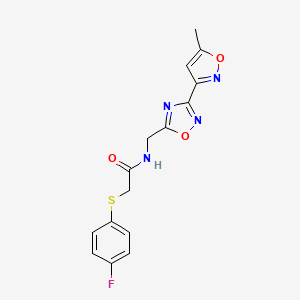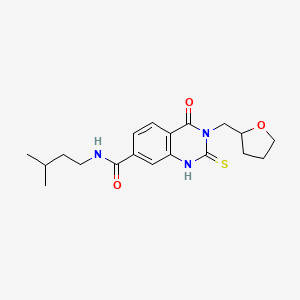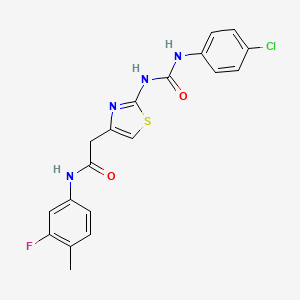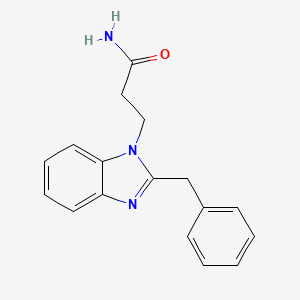![molecular formula C16H16ClF3N2O2 B2374390 2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine CAS No. 2306253-24-5](/img/structure/B2374390.png)
2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine
カタログ番号:
B2374390
CAS番号:
2306253-24-5
分子量:
360.76
InChIキー:
CKLHQQPMJPSEOE-GHMZBOCLSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine” is a chemical compound with the molecular formula C16H16ClF3N2O2 . It has a molecular weight of 360.76 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring substituted with a chloro group at the 4th position and a trifluoromethyl group at the 5th position . The 2nd position of the pyrimidine ring is substituted with a complex group that includes a benzyloxy and a propoxy group .Physical and Chemical Properties Analysis
This compound has a predicted density of 1.292±0.06 g/cm3 and a predicted boiling point of 420.7±55.0 °C . The melting point and flash point are not available .科学的研究の応用
Antiproliferative and Antiviral Activity
- Synthesized derivatives of pyrimidine, including variations of the core structure , have shown promising antiproliferative and antiviral activities. These compounds inhibited cell growth and were active against human cytomegalovirus and herpes simplex type 1 (Pudlo et al., 1990).
Antitumor Activity
- The synthesis of pyrimidine derivatives, related to the structure of interest, has been linked to significant antitumor activity. These derivatives acted as potent inhibitors in various cancer models (Grivsky et al., 1980).
Novel Heterocycle Synthesis
- Pyrimidine compounds have been used in the synthesis of new heterocycles, suggesting their utility in developing novel chemical entities with potential therapeutic applications (Yamaguchi & Ishikawa, 1982).
Cytotoxicity and Antiviral Activity of Acyclic Analogs
- Acyclic analogs of pyrimidine nucleoside antibiotics related to the core structure have been explored for their cytotoxicity and antiviral activity, demonstrating potential for therapeutic use (Gupta et al., 1989).
NF-kappaB and AP-1 Gene Expression Inhibition
- Structurally related pyrimidine compounds have been studied for their ability to inhibit NF-kappaB and AP-1 gene expression. These studies provide insights into their potential role in treating diseases linked to these transcription factors (Palanki et al., 2000).
Neuropathic Pain Treatment
- Pyrimidine-based compounds have been developed as sigma-1 receptor antagonists with the potential for treating neuropathic pain, highlighting their role in pain management (Lan et al., 2014).
Electrochemical and Spectroscopic Properties
- Novel compounds with pyrimidine structures have been synthesized and analyzed for their electrochemical and spectroscopic properties, indicating their potential in various scientific applications (Asaftei et al., 2011).
Ultrasonic Evaluation
- Pyrimidine derivatives have been evaluated using ultrasonic techniques, demonstrating their potential in non-destructive testing and industrial applications (Bodke et al., 2014).
Antiretroviral Activity
- Certain pyrimidine derivatives have shown marked inhibitory activity against retrovirus replication, indicating their potential as antiretroviral agents (Hocková et al., 2003).
Antioxidant and Radioprotective Activities
- Pyrimidine derivatives have been synthesized and evaluated for their antioxidant and radioprotective activities, suggesting their role in mitigating oxidative stress (Mohan et al., 2014).
特性
IUPAC Name |
4-chloro-2-[(2R,3R)-3-phenylmethoxybutan-2-yl]oxy-5-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N2O2/c1-10(23-9-12-6-4-3-5-7-12)11(2)24-15-21-8-13(14(17)22-15)16(18,19)20/h3-8,10-11H,9H2,1-2H3/t10-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLHQQPMJPSEOE-GHMZBOCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)OC1=NC=C(C(=N1)Cl)C(F)(F)F)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C)OC1=NC=C(C(=N1)Cl)C(F)(F)F)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-((4-fluorophenyl)thio)-N-((3-(5-methylisoxazol-3-yl)-...
Cat. No.: B2374307
CAS No.: 2034420-26-1
N-(3-methylbutyl)-4-oxo-3-(oxolan-2-ylmethyl)-2-sulfany...
Cat. No.: B2374308
CAS No.: 443350-28-5
5-[1-(2-Aminoethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-ami...
Cat. No.: B2374310
CAS No.: 1946812-31-2
5-chloro-3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxop...
Cat. No.: B2374311
CAS No.: 848085-33-6


![5-[1-(2-Aminoethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2374310.png)
![5-chloro-3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2374311.png)


![N-[2-(2-cyanoethylsulfanyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2374315.png)

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2374322.png)

![8-(2-(2,6-dimethylmorpholino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2374324.png)

![3-(4,5-Dimethoxy-2-nitrophenyl)-1-[4-(4-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2374329.png)

